4-Bromo-N-cyclohexylpyridin-2-amine

描述

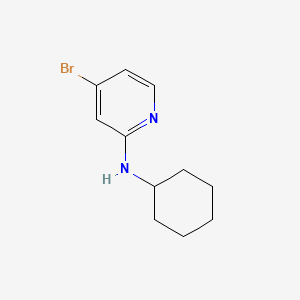

4-Bromo-N-cyclohexylpyridin-2-amine is an organic compound with the molecular formula C11H15BrN2 It is a derivative of pyridine, substituted with a bromine atom at the fourth position and a cyclohexylamine group at the nitrogen atom of the pyridine ring

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-N-cyclohexylpyridin-2-amine typically involves the bromination of pyridin-2-amine followed by the introduction of the cyclohexyl group. One common method includes the reaction of pyridin-2-amine with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The resulting 4-bromopyridin-2-amine is then reacted with cyclohexylamine under reflux conditions to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

化学反应分析

Types of Reactions: 4-Bromo-N-cyclohexylpyridin-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives under suitable conditions.

Common Reagents and Conditions:

Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products:

科学研究应用

Medicinal Chemistry

4-Bromo-N-cyclohexylpyridin-2-amine is primarily investigated for its potential therapeutic applications in treating neurological and psychiatric disorders. Its structure allows it to interact with specific receptors and enzymes, making it a candidate for drug development.

Case Study: Neuroactive Properties

Research indicates that this compound may exhibit neuroprotective effects by modulating neurotransmitter systems. In vitro studies have shown that it can inhibit certain enzymes involved in neurotransmitter degradation, potentially leading to enhanced synaptic transmission and improved cognitive function .

Biological Studies

The compound serves as a valuable probe in biological studies, particularly in enzyme interaction assays and receptor binding studies.

In Vitro Studies

- Enzyme Inhibition : Preliminary assays demonstrated that this compound can inhibit specific enzymes linked to critical cellular processes, suggesting its role as a therapeutic agent .

- Cell Viability Tests : Various cell lines have been tested for cytotoxicity, revealing that concentration and exposure duration significantly influence its therapeutic index .

In Vivo Studies

Animal models have been employed to assess the pharmacokinetics and pharmacodynamics of this compound. Results indicated notable effects on behavior consistent with neuroactive compounds, including alterations in anxiety-like behaviors .

Material Science

In addition to its biological applications, this compound is explored in material science for developing advanced materials such as organic semiconductors and liquid crystals. Its unique chemical properties allow for the synthesis of novel materials with tailored functionalities .

Comparative Studies

When compared to similar compounds, such as 5-bromo-N-methylpyridin-2-amines, this compound exhibits enhanced lipophilicity and improved receptor binding profiles. This makes it a more effective candidate for further research in medicinal chemistry .

| Activity Type | Description | Findings |

|---|---|---|

| Enzyme Inhibition | Inhibits enzymes involved in neurotransmitter degradation | Enhances synaptic transmission |

| Cell Viability | Assessed across various cell lines | Cytotoxicity varies with concentration |

| In Vivo Effects | Behavioral changes in animal models | Alters anxiety-like behaviors |

| Material Applications | Development of organic semiconductors | Unique chemical properties enable novel material synthesis |

作用机制

The mechanism of action of 4-Bromo-N-cyclohexylpyridin-2-amine involves its interaction with specific molecular targets. The bromine atom and the cyclohexylamine group contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies on its molecular pathways are ongoing to elucidate its precise mechanism of action .

相似化合物的比较

- 4-Bromo-N-methylpyridin-2-amine

- 4-Bromo-N-phenylpyridin-2-amine

- 4-Chloro-N-cyclohexylpyridin-2-amine

Comparison: 4-Bromo-N-cyclohexylpyridin-2-amine is unique due to the presence of both the bromine atom and the cyclohexylamine group. This combination imparts distinct chemical and biological properties compared to its analogs. For instance, the cyclohexyl group enhances its lipophilicity, potentially improving its membrane permeability and bioavailability. The bromine atom provides a site for further functionalization, allowing the synthesis of a wide range of derivatives .

生物活性

4-Bromo-N-cyclohexylpyridin-2-amine is a chemical compound with significant biological activities, primarily due to its unique structural properties. This article delves into its biological activity, potential mechanisms of action, comparative analysis with similar compounds, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₅BrN₂, with a molecular weight of approximately 255.16 g/mol. The compound features a bromine atom at the fourth position of a pyridine ring, which is further substituted with a cyclohexyl group at the nitrogen atom of the amine. This configuration is believed to contribute to its biological activity.

Biological Activities

Research indicates that this compound exhibits notable biological activities, particularly as an inhibitor in various biochemical pathways . Preliminary studies suggest potential interactions with neurotransmitter systems, which could affect mood and cognition. However, detailed mechanisms of action remain largely unexplored.

While specific mechanisms for this compound are not fully elucidated, it is hypothesized to interact with specific receptors or enzymes involved in neurotransmission. Its structural similarity to other pharmacologically active compounds suggests that it may modulate the activity of these biological targets.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to several structurally related compounds:

| Compound Name | Structural Features | Key Activities |

|---|---|---|

| N-cyclohexylpyridin-2-amine | Lacks bromine substitution | Potential neuroactive properties |

| 4-Chloro-N-cyclohexylpyridin-2-amine | Chlorine instead of bromine | Similar biological activity |

| 4-Iodo-N-cyclohexylpyridin-2-amine | Iodine substitution | Different reactivity profile |

| 3-Bromo-N-cyclohexylpyridin-2-amine | Bromination at the third position | Variations in biological activity |

This table illustrates how variations in halogen substituents and their positions can influence the chemical reactivity and biological activity of similar compounds.

Case Studies and Research Findings

-

Inhibition Studies : A study indicated that this compound did not significantly impact potency for kinase inhibition but affected cellular proliferation in MV4-11 cells, suggesting a selective inhibitory profile .

- Table 1: Inhibition Potency Comparison

This data highlights the compound's relatively weak potency compared to established inhibitors.Compound FLT3 IC50 (nM) MV4-11 EC50 (nM) This compound >10,000 >10,000 Quizartinib 40 >22,000 - Neurotransmitter Interaction : Interaction studies have focused on understanding how this compound interacts with neurotransmitter receptors. Preliminary findings suggest potential effects on mood or cognition due to these interactions.

- Synthetic Applications : The compound's unique structure allows it to serve as a versatile building block in organic synthesis, indicating potential applications beyond its biological activities.

属性

IUPAC Name |

4-bromo-N-cyclohexylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2/c12-9-6-7-13-11(8-9)14-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHMGKFCQUAJFSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=NC=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50682491 | |

| Record name | 4-Bromo-N-cyclohexylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50682491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262293-75-3 | |

| Record name | 4-Bromo-N-cyclohexylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50682491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。